molecular formula C15H17N3O2S B5316167 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide

1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide

Cat. No. B5316167
M. Wt: 303.4 g/mol
InChI Key: XMVCILRMFVLZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide, also known as ABP, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the serine/threonine protein kinase CK2, which plays a crucial role in many cellular processes, including cell growth, proliferation, and survival.

Scientific Research Applications

1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has been widely used as a research tool to investigate the role of CK2 in various cellular processes. CK2 is overexpressed in many cancer cells, and its inhibition by 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell growth in cancer cells. 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has also been used to study the role of CK2 in other diseases, such as inflammation and neurodegenerative disorders. In addition, 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has been used to identify new substrates of CK2 and to investigate the downstream signaling pathways affected by CK2 inhibition.

Mechanism of Action

1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a heterotetrameric enzyme composed of two catalytic subunits and two regulatory subunits. 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide selectively inhibits the activity of the catalytic subunits, leading to the inhibition of CK2 activity. The inhibition of CK2 by 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has been shown to affect many cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of CK2 by 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell growth in cancer cells. 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases. 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has also been shown to improve the cognitive function of mice in a model of Alzheimer's disease, suggesting a potential role in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide is a potent and selective inhibitor of CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. Its high yield and purity make it suitable for use in biochemical assays and cell-based assays. However, 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide.

Future Directions

There are many potential future directions for research on 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide. One direction is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the downstream signaling pathways affected by CK2 inhibition. In addition, the potential therapeutic applications of 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide in cancer, inflammation, and neurodegenerative disorders should be further explored. Finally, the development of new methods for the delivery of 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide to target tissues and cells could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step is the synthesis of 2-aminothiophenol, which is then reacted with 2-bromoacetophenone to form 2-(2-acetylphenylthio)benzothiazole. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide. The synthesis of 1-acetyl-N-1,3-benzothiazol-2-yl-4-piperidinecarboxamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

1-acetyl-N-(1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10(19)18-8-6-11(7-9-18)14(20)17-15-16-12-4-2-3-5-13(12)21-15/h2-5,11H,6-9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVCILRMFVLZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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